1-Bromo-4-(1-phenylprop-1-en-2-yl)benzene
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Overview
Description
1-Bromo-4-(1-phenylprop-1-en-2-yl)benzene is an organic compound with the molecular formula C15H13Br It is a derivative of benzene, where a bromine atom is substituted at the para position and a phenylprop-1-en-2-yl group is attached
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1-phenylprop-1-en-2-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(1-phenylprop-1-en-2-yl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using safer solvents and minimizing waste, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(1-phenylprop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenylprop-1-en-2-yl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The double bond in the phenylprop-1-en-2-yl group can be reduced to form the corresponding alkane.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol for methoxylation.
Oxidation: Potassium permanganate in aqueous medium for oxidation to carboxylic acids.
Reduction: Hydrogen gas in the presence of a palladium catalyst for hydrogenation.
Major Products:
Substitution: 1-Methoxy-4-(1-phenylprop-1-en-2-yl)benzene.
Oxidation: 4-(1-Phenylprop-1-en-2-yl)benzoic acid.
Reduction: 1-Bromo-4-(1-phenylpropyl)benzene.
Scientific Research Applications
1-Bromo-4-(1-phenylprop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-4-(1-phenylprop-1-en-2-yl)benzene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring. In oxidation and reduction reactions, the phenylprop-1-en-2-yl group undergoes transformations that alter the compound’s chemical properties .
Comparison with Similar Compounds
1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene: Similar structure but with a nitro group instead of a phenyl group.
1-Bromo-4-(1-propen-2-yl)benzene: Lacks the phenyl group, making it less complex.
4-Bromobibenzyl: Contains a bibenzyl structure instead of the phenylprop-1-en-2-yl group.
Uniqueness: Its structure allows for diverse chemical transformations and the synthesis of a wide range of derivatives .
Properties
CAS No. |
580002-13-7 |
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Molecular Formula |
C15H13Br |
Molecular Weight |
273.17 g/mol |
IUPAC Name |
1-bromo-4-(1-phenylprop-1-en-2-yl)benzene |
InChI |
InChI=1S/C15H13Br/c1-12(11-13-5-3-2-4-6-13)14-7-9-15(16)10-8-14/h2-11H,1H3 |
InChI Key |
KJEXYNKBSMPCBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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